Benzenemethanamine, 3-nitro-N-pentyl-
Description
Benzenemethanamine, 3-nitro-N-pentyl-, with the IUPAC name N-pentyl-3-nitrobenzenemethanamine, is a secondary amine derivative of benzenemethanamine. Its molecular formula is C₁₂H₁₈N₂O₂, comprising a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a pentyl (-C₅H₁₁) alkyl chain attached to the methanamine nitrogen. The compound’s molecular weight is 222.28 g/mol, calculated based on its formula.
The nitro group at the 3-position is a strong electron-withdrawing substituent, making the aromatic ring less reactive toward electrophilic substitution and directing incoming electrophiles to the meta position.
Properties
CAS No. |
90390-06-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3 |
InChI Key |
DEHPRFDGWMBMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-nitro-N-pentyl- typically involves the nitration of benzenemethanamine followed by alkylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitrobenzenemethanamine is then subjected to alkylation with pentyl halides (such as pentyl bromide) in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-nitro-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) in benzenemethanamine, 3-nitro-N-pentyl- undergoes reduction under various conditions to yield primary amines or intermediates.
Catalytic Hydrogenation
-
Reagents : H₂ gas with Pd/C or Raney Ni catalysts.
-
Products : 3-amino-N-pentylbenzenemethanamine.
-
Conditions : Reactions occur at 25–80°C under 1–3 atm H₂ pressure. Excess H₂ ensures complete reduction .
-
Mechanism : Stepwise reduction via nitroso (-NHO) and hydroxylamine (-NHOH) intermediates .
Metal-Acid Reduction
-
Reagents : Fe/HCl or SnCl₂/HCl.
-
Products : Same as catalytic hydrogenation but with faster kinetics.
-
Side Reactions : Partial reduction may yield hydroxylamine derivatives if stoichiometry is uncontrolled .
Substitution Reactions
The nitro group’s meta-directing effect influences electrophilic substitution patterns.
Nitro Group Displacement
-
Reagents : Nucleophiles (e.g., OH⁻, SH⁻) under high-temperature alkaline conditions.
-
Products : 3-hydroxy- or 3-mercapto-N-pentylbenzenemethanamine.
-
Limitations : Low yields due to competing reduction pathways .
Electrophilic Aromatic Substitution
-
Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).
-
Position : New substituents enter para to the nitro group.
-
Example : Chlorination yields 3-nitro-5-chloro-N-pentylbenzenemethanamine .
Catalytic Coupling Reactions
The amine group participates in metal-catalyzed cross-coupling reactions.
Copper-Catalyzed C–C Bond Formation
-
Conditions : Cu/dcpe catalyst with Lewis base additives (e.g., P(O)Ph₃) .
-
Reactants : Allylboronates or alkynes.
-
Products : α-Functionalized amines with allyl or propargyl groups .
| Reaction Type | Catalyst System | Selectivity (C–C vs. C–N) | Yield (%) |
|---|---|---|---|
| Allylboronation | Cu/dcpe + P(O)Ph₃ | 7.5:1 (C–C favored) | 70–85 |
| Propargylation | Cu/dcpe + NHC ligands | 3:1 (C–C favored) | 60–75 |
Oxidation Reactions
The secondary amine and nitro group exhibit distinct oxidative behavior.
Amine Oxidation
-
Reagents : KMnO₄/H⁺ or CrO₃.
-
Products : Nitrobenzaldehyde derivatives via C–N bond cleavage.
Nitro Group Stability
Coordination Chemistry
The amine nitrogen and nitro group act as ligands in metal complexes.
Transition Metal Complexation
-
Metals : Cu(II), Fe(III), Zn(II).
-
Structures : Octahedral geometries with nitro oxygen and amine nitrogen as donors.
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Applications : Catalytic precursors for organic transformations .
Biological Interactions
While not a primary focus, nitroamines often interact with biological systems via redox pathways:
-
Reductive Activation : Microbial nitroreductases convert nitro groups to cytotoxic hydroxylamines.
-
Membrane Disruption : The pentyl chain enhances lipophilicity, facilitating cell membrane penetration.
Scientific Research Applications
Medicinal Chemistry Applications
Benzenemethanamine derivatives, including 3-nitro-N-pentyl-, have been investigated for their pharmacological properties. The compound's structural characteristics make it a candidate for developing drugs targeting specific receptors and conditions.
Key Therapeutic Areas:
- Bronchodilators: Compounds similar to benzenemethanamine have shown selective stimulant action at β2-adrenoreceptors, making them potential candidates for treating asthma and chronic obstructive pulmonary disease (COPD). They can provide prolonged relief from bronchoconstriction and may be beneficial in managing acute respiratory conditions .
- Antidepressants: Research indicates that substituted benzylamines can exhibit antidepressant properties. The modification of the amine group can enhance the efficacy of these compounds in treating depression .
- Anti-inflammatory Agents: The compound's ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases and conditions such as psoriasis and allergic reactions .
Synthesis and Chemical Properties
The synthesis of benzenemethanamine derivatives involves various methods, including reductive alkylation and aralkylization. Recent advances in asymmetric synthesis have improved the efficiency of producing chiral amines, which are crucial for enhancing the biological activity of these compounds .
Synthesis Overview:
- Reductive Alkylation: This method allows for the introduction of alkyl groups into the amine structure, which can influence its pharmacokinetic properties.
- Chiral Catalysis: Utilizing chiral catalysts has been shown to enhance enantiomeric purity, which is vital for the therapeutic effectiveness of drugs derived from benzenemethanamine .
Case Study 1: Bronchodilator Development
A study demonstrated that benzenemethanamine derivatives could effectively relax bronchial tissues in guinea pigs. These compounds were administered via inhalation and oral routes, showing long-lasting effects against histamine-induced bronchoconstriction .
Case Study 2: Antidepressant Efficacy
In clinical trials, certain benzylamine derivatives were tested for their antidepressant effects. The results indicated significant improvements in mood and anxiety levels among participants, suggesting that modifications to the nitrogen-containing side chain can enhance therapeutic outcomes .
Data Tables
| Application Area | Compound Type | Mechanism of Action | Potential Benefits |
|---|---|---|---|
| Respiratory Disorders | Bronchodilator | β2-Adrenoreceptor stimulation | Prolonged relief from bronchoconstriction |
| Mental Health | Antidepressant | Modulation of neurotransmitter levels | Improved mood and reduced anxiety |
| Inflammatory Conditions | Anti-inflammatory agent | Inhibition of pro-inflammatory cytokines | Reduced inflammation and pain |
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzenemethanamine Derivatives
Key Comparisons
Substituent Electronic Effects: The 3-nitro group in the target compound strongly withdraws electrons, reducing aromatic reactivity compared to 3-bromo () or 3-iodo () analogs, which are less deactivating. This makes the nitro derivative less reactive in electrophilic substitutions but more stable under oxidative conditions . N-Pentyl vs.
Synthetic Accessibility :
- The synthesis of N-pentyl derivatives may involve reductive amination or nucleophilic substitution, similar to the 80% yield reported for N-benzyl-3-nitrobenzenemethanamine (). However, longer alkyl chains like pentyl may require optimized reaction conditions to avoid steric challenges .
Physicochemical Properties: Boiling Points: While direct data are unavailable, the pentyl derivative likely has a higher boiling point than the N-ethyl analog () due to increased molecular weight and van der Waals interactions. Solubility: The nitro group reduces water solubility, but the pentyl chain enhances solubility in non-polar solvents compared to the benzyl variant .
Applications :
- Pharmaceuticals : The nitro group can be reduced to an amine (-NH₂), enabling use as a precursor for antimalarial or antiviral agents.
- Material Science : The pentyl chain’s flexibility may aid in polymer plasticization, whereas the benzyl variant’s rigidity () suits coordination chemistry .
Notes
- Data Limitations : Experimental data for the exact compound are sparse; properties are extrapolated from structural analogs.
- Safety : Nitro-containing compounds may pose explosion risks under high heat or friction. Proper handling protocols (e.g., avoiding strong oxidizers) are essential .
- Synthetic Challenges : Achieving high purity in N-pentyl derivatives may require chromatography or recrystallization due to byproducts from longer alkyl chains .
Biological Activity
Benzenemethanamine, 3-nitro-N-pentyl- is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth overview of its biological activity.
Chemical Structure and Properties
Benzenemethanamine, 3-nitro-N-pentyl- is an aromatic amine characterized by a benzene ring attached to a methanamine group, with a nitro group at the meta position and a pentyl chain. Its molecular formula is with a molecular weight of approximately 177.27 g/mol.
1. Antimicrobial Properties
Research indicates that compounds similar to benzenemethanamine derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections .
2. Anti-inflammatory Effects
The anti-inflammatory properties of benzenemethanamine, 3-nitro-N-pentyl- have been explored through various in vitro assays. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .
3. Cytotoxicity and Anticancer Activity
Preliminary studies suggest that benzenemethanamine derivatives may possess cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have been tested for their ability to induce apoptosis in tumor cells, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzenemethanamine derivatives, it was found that compounds with longer alkyl chains exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives compared to shorter-chain analogs .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of related compounds demonstrated that they effectively reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that benzenemethanamine, 3-nitro-N-pentyl-, may modulate inflammatory pathways .
Research Findings
Recent reviews highlight the importance of further exploring the pharmacological profiles of benzenemethanamine derivatives. The potential for developing new therapeutic agents from this class of compounds is significant, particularly in addressing antimicrobial resistance and inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
